molecular formula C22H20Cl2N2O2S B15149494 N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide

N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide

Cat. No.: B15149494
M. Wt: 447.4 g/mol
InChI Key: OYJLTSSYGKDYTB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Properties

Molecular Formula

C22H20Cl2N2O2S

Molecular Weight

447.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C22H20Cl2N2O2S/c1-13(2)10-19(27)26-22-20(16(12-29-22)14-6-4-3-5-7-14)21(28)25-18-11-15(23)8-9-17(18)24/h3-9,11-13H,10H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

OYJLTSSYGKDYTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl and Dichlorophenyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Thiophene Carboxamides: Compounds with the thiophene carboxamide core but different functional groups.

Uniqueness

This compound may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.

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